

Application Notes: Evaluating 4-Fluoro-3-methyl-1H-indazole in Kinase Assays

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Compound of Interest

Compound Name: 4-Fluoro-3-methyl-1H-indazole

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Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a primary focus for therapeutic intervention. The indazole ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors.^{[1][2][3][4][5]} The indazole structure is adept at forming key hydrogen bond interactions within the ATP-binding pocket of kinases, mimicking the hinge-binding motif of ATP.^{[6][7]} Strategic substitutions on the indazole core can enhance potency, selectivity, and pharmacokinetic properties.

While there is a substantial body of research on indazole-containing kinase inhibitors, specific experimental data for **4-Fluoro-3-methyl-1H-indazole** is not extensively available in peer-reviewed literature. However, based on the established importance of the indazole scaffold, this compound represents a promising candidate for screening against a panel of kinases. The introduction of a fluorine atom can modulate physicochemical properties such as metabolic stability and binding affinity, while the methyl group can influence steric interactions within the kinase active site.

These application notes provide generalized, yet detailed, protocols for the initial biochemical screening and characterization of **4-Fluoro-3-methyl-1H-indazole** as a potential kinase

inhibitor. The methodologies described are based on widely used and robust assay platforms suitable for a high-throughput screening environment.

Data Presentation: Hypothetical Kinase Inhibition Profile

Effective lead discovery requires the assessment of a compound's potency and selectivity across a panel of kinases. The data below is presented in a hypothetical table to illustrate how the inhibitory activity of **4-Fluoro-3-methyl-1H-indazole** would be summarized. An initial screening concentration (e.g., 1 μ M) is often used to identify preliminary hits, followed by dose-response curves to determine the IC50 value (the concentration at which 50% of the kinase activity is inhibited) for the most promising interactions.

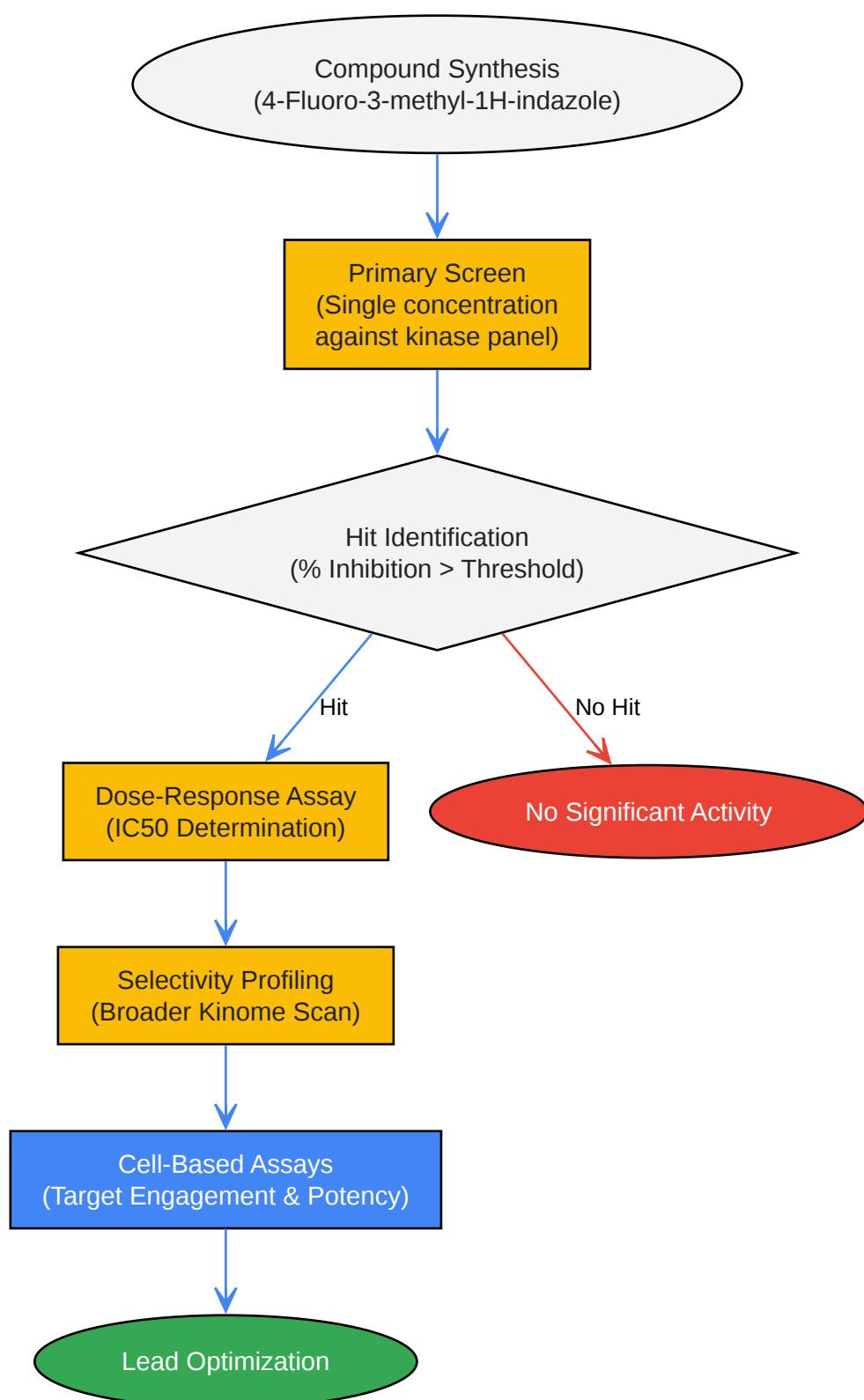
Table 1: Hypothetical Kinase Inhibition Data for **4-Fluoro-3-methyl-1H-indazole**

Kinase Target	Kinase Family	Assay Type	% Inhibition at 1 μ M	IC50 (nM)
VEGFR2	Receptor Tyrosine Kinase	ADP-Glo™	92%	45
PDGFR β	Receptor Tyrosine Kinase	ADP-Glo™	85%	120
c-Kit	Receptor Tyrosine Kinase	ADP-Glo™	78%	250
SRC	Non-receptor Tyrosine Kinase	ADP-Glo™	45%	> 1000
Aurora A	Serine/Threonine Kinase	ADP-Glo™	15%	> 10,000
CDK2/cyclin A	Serine/Threonine Kinase	ADP-Glo™	8%	> 10,000

Signaling Pathway and Experimental Workflow

To provide a conceptual framework, the following diagrams illustrate a representative kinase signaling pathway that is often targeted by indazole-based inhibitors and a typical workflow for screening and characterizing novel kinase inhibitors.

Caption: A simplified Receptor Tyrosine Kinase (RTK) signaling cascade.

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